cis-1,4-Di-tert-butyl-cyclohexane

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

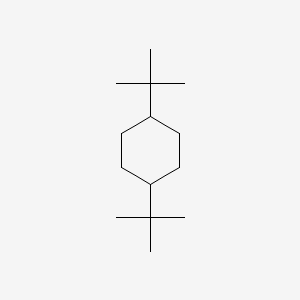

cis-1,4-Di-tert-butyl-cyclohexane (CAS: 4789-34-8) is a cyclohexane derivative featuring two tert-butyl groups in a cis-1,4 configuration. Its molecular formula is C₁₄H₂₈, with a molar mass of 196.37 g/mol. The compound is notable for its steric hindrance due to the bulky tert-butyl substituents, which significantly influence its conformational dynamics and thermodynamic stability.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of cis-1,4-Di-tert-butyl-cyclohexane typically involves the alkylation of cyclohexane derivatives. One common method is the Friedel-Crafts alkylation, where cyclohexane is reacted with tert-butyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction conditions usually involve anhydrous conditions and temperatures ranging from 0°C to room temperature.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and reaction control. The product is then purified using distillation or recrystallization techniques to achieve the desired purity.

Chemical Reactions Analysis

Types of Reactions: cis-1,4-Di-tert-butyl-cyclohexane undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, converting the compound into its corresponding alkanes.

Substitution: Halogenation reactions can occur, where the hydrogen atoms on the cyclohexane ring are replaced by halogen atoms using reagents like bromine or chlorine.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Hydrogen gas with palladium on carbon as a catalyst.

Substitution: Bromine or chlorine in the presence of light or a radical initiator.

Major Products Formed:

Oxidation: Ketones or carboxylic acids.

Reduction: Alkanes.

Substitution: Halogenated cyclohexane derivatives.

Scientific Research Applications

cis-1,4-Di-tert-butyl-cyclohexane has several applications in scientific research:

Chemistry: It is used as a model compound in conformational analysis studies to understand the behavior of substituted cyclohexanes.

Biology: The compound is studied for its potential interactions with biological molecules and its effects on cellular processes.

Medicine: Research is ongoing to explore its potential as a precursor for the synthesis of pharmaceutical compounds.

Industry: It is used in the production of specialty chemicals and as an intermediate in organic synthesis.

Mechanism of Action

The mechanism of action of cis-1,4-Di-tert-butyl-cyclohexane involves its interaction with various molecular targets. The tert-butyl groups create steric hindrance, affecting the compound’s reactivity and conformational stability. This steric effect influences the compound’s interactions with enzymes and other biological molecules, potentially altering their activity and function.

Comparison with Similar Compounds

Key Properties:

- Conformational Behavior : NMR studies reveal a dynamic equilibrium between chair and twist-boat conformations. The chair conformation places tert-butyl groups in equatorial positions to minimize 1,3-diaxial strain, while the twist-boat conformation becomes accessible due to steric repulsion in the chair form. This interconversion occurs on the NMR timescale, as observed via dynamic ¹³C NMR spectroscopy .

- Thermodynamic Stability : Experimental enthalpy of formation (ΔfH°expt.) in the solid state is -374.1 kJ/mol. However, computational methods (e.g., second-order group contributions) overestimate this value (ΔfH°calc. = -399.8 kJ/mol), suggesting limitations in modeling steric effects .

Conformational Analysis of cis-1,4-Disubstituted Cyclohexanes

The cis-1,4 configuration introduces unique steric and electronic effects compared to other substitution patterns. Key comparisons include:

Key Insight : Bulky substituents (e.g., tert-butyl) destabilize the chair conformation relative to smaller groups (e.g., methyl), increasing the population of twist-boat conformers.

Steric and Thermodynamic Effects

Steric Hindrance :

- tert-butyl groups in this compound create severe 1,3-diaxial repulsion in the chair form, making the twist-boat conformation more accessible than in cis-1,4-dimethyl analogs .

- In contrast, cis-1,4-dimethylcyclohexane exhibits minimal strain, favoring the chair conformation with equatorial methyl groups .

Enthalpy of Formation :

Compound ΔfH°expt. (kJ/mol) ΔfH°calc. (kJ/mol) Residual (kJ/mol) This compound -374.1 -399.8 +25.7 Cyclotetradecane -374.0 -374.2 +0.2 The large residual for this compound highlights challenges in modeling steric interactions computationally .

Spectroscopic and Dynamic Behavior

- NMR Spectroscopy: Dynamic ¹³C NMR studies show slow interconversion between chair and twist-boat conformations in this compound due to steric barriers . Smaller substituents (e.g., methyl or amino groups) allow faster conformational changes, often undetectable by NMR .

Biological Activity

Cis-1,4-Di-tert-butyl-cyclohexane (C14H28) is a cyclic organic compound characterized by two bulky tert-butyl groups attached to a cyclohexane ring. This compound has garnered interest in various fields, including organic chemistry and materials science, due to its unique conformational properties and potential biological activities. This article explores the biological activity of this compound, focusing on its conformational stability, interactions with biological systems, and potential therapeutic applications.

Stability of Conformations

This compound primarily exists in two conformations: the chair and the twist-boat . The twist-boat conformation is generally more stable for this compound due to reduced steric strain between the bulky tert-butyl groups.

| Conformation | Stability | Description |

|---|---|---|

| Chair | Less stable | Higher steric strain due to proximity of tert-butyl groups. |

| Twist-Boat | More stable | Reduced steric interactions; allows for optimal spatial arrangement of bulky groups. |

The free-energy barriers for interconversion between these conformations have been measured at approximately 6.83 kcal/mol for the twist-boat and 6.35 kcal/mol for the chair conformation at low temperatures .

NMR Spectroscopy Findings

Nuclear Magnetic Resonance (NMR) spectroscopy has been utilized to study the conformational dynamics of this compound. Low-temperature 13C NMR spectra revealed distinct signals corresponding to the twist-boat and chair conformations, confirming the existence of both forms in solution .

Cytotoxicity and Therapeutic Potential

The cytotoxic profiles of cyclohexane derivatives have been assessed in various cancer cell lines. While direct data on this compound is scarce, structural analogs have shown promising results in inhibiting cell proliferation in cancer models .

| Compound | IC50 (µM) | Cell Line |

|---|---|---|

| Quisinostat | 0.5 | MV4-11 AML |

| Citarinostat | 0.8 | MRC-9 fibroblasts |

| This compound | TBD | TBD |

The table above illustrates the IC50 values of known HDAC inhibitors, highlighting the need for further investigation into this compound's potential as a therapeutic agent.

Properties

CAS No. |

4789-35-9 |

|---|---|

Molecular Formula |

C14H28 |

Molecular Weight |

196.37 g/mol |

IUPAC Name |

1,4-ditert-butylcyclohexane |

InChI |

InChI=1S/C14H28/c1-13(2,3)11-7-9-12(10-8-11)14(4,5)6/h11-12H,7-10H2,1-6H3 |

InChI Key |

IBTCQHAOKZFUES-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)C1CCC(CC1)C(C)(C)C |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.